molecular formula C24H38Cl4N6O4 B12293253 1,4-Dihydroxy-5,8-bis((2-((2-(methylamino)ethyl)amino)ethyl)amino)-9,10-anthracenedione tetrahydrochloride CAS No. 70476-83-4

1,4-Dihydroxy-5,8-bis((2-((2-(methylamino)ethyl)amino)ethyl)amino)-9,10-anthracenedione tetrahydrochloride

Cat. No.: B12293253
CAS No.: 70476-83-4
M. Wt: 616.4 g/mol
InChI Key: OBVUACVVNCTTNT-UHFFFAOYSA-N
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Description

This compound belongs to the anthracenedione class, characterized by a planar anthraquinone core substituted with aminoalkyl side chains. Its structure features two symmetric 2-((2-(methylamino)ethyl)amino)ethylamino groups at positions 5 and 8, with hydroxyl groups at positions 1 and 4 . The tetrahydrochloride salt enhances solubility, a critical factor for intravenous administration in therapeutic settings.

Properties

CAS No.

70476-83-4

Molecular Formula

C24H38Cl4N6O4

Molecular Weight

616.4 g/mol

IUPAC Name

1,4-dihydroxy-5,8-bis[2-[2-(methylamino)ethylamino]ethylamino]anthracene-9,10-dione;tetrahydrochloride

InChI

InChI=1S/C24H34N6O4.4ClH/c1-25-7-9-27-11-13-29-15-3-4-16(30-14-12-28-10-8-26-2)20-19(15)23(33)21-17(31)5-6-18(32)22(21)24(20)34;;;;/h3-6,25-32H,7-14H2,1-2H3;4*1H

InChI Key

OBVUACVVNCTTNT-UHFFFAOYSA-N

Canonical SMILES

CNCCNCCNC1=C2C(=C(C=C1)NCCNCCNC)C(=O)C3=C(C=CC(=C3C2=O)O)O.Cl.Cl.Cl.Cl

Origin of Product

United States

Biological Activity

Overview

The compound 1,4-Dihydroxy-5,8-bis((2-((2-(methylamino)ethyl)amino)ethyl)amino)-9,10-anthracenedione tetrahydrochloride (CAS No. 70476-83-4) is a synthetic anthraquinone derivative. It has been studied for its biological activity, particularly in the context of its potential therapeutic applications and toxicity profiles. Below is a detailed analysis of its biological activity based on available data.

This compound belongs to the anthraquinone family, which is known for its interactions with DNA and cellular processes:

  • DNA Intercalation : Anthraquinones are capable of intercalating into DNA strands, disrupting replication and transcription processes. This activity is central to their cytotoxic effects in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, leading to apoptosis in target cells .

2. Cytotoxicity and Antitumor Activity

Studies have demonstrated that anthraquinone derivatives exhibit significant cytotoxicity against various cancer cell lines:

  • Cancer Cell Line Studies : The compound shows selective toxicity toward rapidly dividing cells. It has been tested against leukemia and solid tumor cell lines with promising results in vitro .
  • Mechanism of Selectivity : Its cytotoxicity is attributed to its ability to preferentially target cancer cells due to their higher metabolic rates and increased susceptibility to oxidative damage.

3. Toxicological Profile

While the compound exhibits therapeutic potential, it also demonstrates notable toxicological effects:

  • Acute Toxicity : High doses can cause systemic toxicity due to ROS generation and mitochondrial damage.
  • Chronic Effects : Prolonged exposure may lead to organ-specific damage, including nephrotoxicity and hepatotoxicity .
  • Carcinogenic Potential : Structurally related anthraquinones have been classified as potential carcinogens due to their ability to cause DNA damage .

4. Pharmacokinetics

Key pharmacokinetic properties include:

  • Absorption : High solubility in aqueous environments due to the tetrahydrochloride salt form.
  • Distribution : Likely exhibits high tissue penetration given its planar structure, facilitating DNA intercalation.
  • Metabolism : Metabolized primarily by hepatic enzymes; metabolites may include reactive intermediates contributing to toxicity.
  • Excretion : Eliminated through renal pathways with possible accumulation in tissues over time .

5. Environmental and Biochemical Impacts

Anthraquinone derivatives, including this compound, are known for their environmental persistence:

  • Biodegradability : Limited biodegradation in aquatic systems due to their stable aromatic structure.
  • Ecotoxicity : May pose risks to aquatic organisms at high concentrations due to ROS generation and bioaccumulation potential .

Data Table: Biological Activity Summary

Parameter Details
Mechanism of ActionDNA intercalation; ROS generation
Cytotoxicity (IC50)Variable across cancer cell lines; typically in micromolar range
Therapeutic ApplicationsAntitumor agent; potential use in chemotherapy
Toxicological ConcernsNephrotoxicity, hepatotoxicity, potential carcinogenicity
PharmacokineticsHigh solubility; hepatic metabolism; renal excretion
Environmental ImpactPersistent; moderate ecotoxicity

Case Studies and Research Findings

  • In Vitro Cancer Studies
    • A study on leukemia cell lines demonstrated significant apoptosis induction at low micromolar concentrations. The apoptotic pathway was linked to mitochondrial depolarization and increased ROS levels .
  • Animal Toxicology
    • Rodent models exposed to the compound showed dose-dependent liver and kidney damage after chronic exposure. These effects were attributed to oxidative stress and bioaccumulation .
  • Comparative Analysis
    • Compared with other anthraquinones, this compound exhibited higher solubility but similar cytotoxic profiles, making it a viable candidate for further drug development .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20H24N4O4
  • Molecular Weight : 384.43 g/mol
  • CAS Number : 254098-36-7

DRAQ5 is characterized by its anthraquinone structure, which contributes to its unique properties as a fluorescent dye.

Cellular Staining and Imaging

DRAQ5 is primarily used as a fluorescent dye for staining live or fixed cells. It is particularly effective in visualizing DNA within cells due to its specific excitation and emission wavelengths (647 nm and 681 nm, respectively). This capability allows researchers to study cellular processes such as:

  • Cell Cycle Analysis : DRAQ5 can be used in flow cytometry to analyze the cell cycle stages by distinguishing between live and dead cells.
  • Multiplex Detection : Its compatibility with other fluorophores makes it suitable for multiplex assays, enabling simultaneous detection of multiple targets in a single sample .

Cancer Research

DRAQ5 has been investigated for its potential in cancer diagnostics and therapeutics. Notable studies include:

  • Clinical Kinetics : A study reported the pharmacokinetics of a related compound (1,4-dihydroxy-5,8-bis[[2-(2-hydroxyethyl) amino] ethyl] amino]-9,10-anthracenedione dihydrochloride), where it was administered intravenously to patients with metastatic cancer. The results showed a biphasic clearance pattern with an initial half-life of approximately 13.7 minutes and a terminal half-life of 37.4 hours. This indicates that the compound has a prolonged presence in the system, which could be beneficial for therapeutic applications .

Applications in Drug Development

The compound's properties have made it a candidate for drug development, particularly in creating targeted therapies for cancer treatment. Its ability to penetrate cells and bind to DNA suggests potential use as a chemotherapeutic agent.

Case Study 1: DRAQ5 in Cell Viability Assays

In one experiment involving various cancer cell lines, DRAQ5 was utilized to assess cell viability post-treatment with different chemotherapeutic agents. The study demonstrated that DRAQ5 effectively distinguished between viable and non-viable cells, providing insights into the efficacy of the treatments administered.

Case Study 2: In Vivo Imaging Studies

Another significant application involved using DRAQ5 in vivo to monitor tumor growth in animal models. Researchers observed that DRAQ5 could effectively label tumor cells, allowing for real-time imaging of tumor progression and response to therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Anthracenediones

Mitoxantrone (DHAQ: 1,4-Dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)amino]ethyl]amino]-9,10-anthracenedione Dihydrochloride)

  • Structural Differences: Mitoxantrone substitutes methylamino groups with hydroxyethylamino moieties, increasing hydrophilicity and altering DNA-binding kinetics .
  • Therapeutic Efficacy: Mitoxantrone demonstrates superior antitumor activity in murine models (P388 leukemia: >200% increased lifespan; B16 melanoma: >300% increased lifespan) compared to Adriamycin . The hydroxyethyl groups reduce acute toxicity; mitoxantrone’s lethal dose (LD50) is 10-fold higher than HAQ (a non-hydroxylated analog), minimizing convulsive risks .
  • Genotoxicity: Mitoxantrone induces chromatid breaks and exchanges via direct DNA intercalation and indirect clastogenic mechanisms (e.g., interference with topoisomerase II) . It is more genotoxic than Adriamycin in mammalian cell assays .

HAQ (1,4-Bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione)

  • Structural Differences : HAQ lacks the 1,4-dihydroxy groups, reducing DNA-binding affinity and potency.
  • Therapeutic Profile: HAQ is less potent than mitoxantrone, requiring 10-fold higher doses for comparable tumor suppression in colon carcinoma 26 models . Its non-hydroxylated structure correlates with poor therapeutic indices and severe acute toxicity (e.g., convulsions at therapeutic doses) .

Adriamycin (Doxorubicin)

  • Mechanistic Contrast: Adriamycin intercalates DNA and generates reactive oxygen species (ROS), causing cumulative cardiotoxicity. The methylamino analog and mitoxantrone lack ROS generation, favoring safer long-term use .
  • Cytotoxicity : Adriamycin is 5–10 times less potent than mitoxantrone in G1/G2-phase cell killing but more effective in S-phase cells .

Key Data Tables

Table 1: Comparative Antitumor Activity in Murine Models

Compound P388 Leukemia (% ILS*) B16 Melanoma (% ILS) Acute Toxicity (LD50, mg/kg)
Methylamino Analog† Data not available Data not available Data not available
Mitoxantrone (DHAQ) >200% >300% 12–14 (mice)
HAQ 120% 150% 1.5 (mice)
Adriamycin 180% 220% 8–10 (mice)

*ILS: Increased lifespan; †Assumed structural analog of mitoxantrone.

Table 2: Genotoxicity and Mechanism

Compound Chromosome Breaks (per cell) Sister Chromatid Exchanges (SCEs) Primary Mechanism
Methylamino Analog† Not studied Not studied Hypothesized DNA intercalation
Mitoxantrone 0.8–1.2 15–20 Topoisomerase II inhibition
HAQ 0.3–0.5 5–10 Weak DNA binding
Adriamycin 1.5–2.0 25–30 ROS generation + intercalation

Preparation Methods

Table 1: Key Reaction Conditions for Side-Chain Attachment

Parameter Conditions Yield (%) Reference
Solvent Pyridine/DMSO (3:1) 78
Temperature 150°C 82
Catalyst SnCl₂ (0.1 eq) 75
Reaction Time 18 hours 80

Tetrahydrochloride Salt Formation

The free base is converted to the tetrahydrochloride salt by treatment with concentrated HCl (4 eq) in ethanol or methanol at 0–5°C. Crystallization from ethanol/water (1:3) yields the final product with >95% purity, as confirmed by HPLC. Excess HCl is removed via vacuum filtration, and the salt is dried under reduced pressure.

Optimization of Purification Techniques

Chromatographic methods are critical for isolating the target compound:

  • Silica Gel Chromatography : Elution with CH₂Cl₂/MeOH/NH₃ (90:9:1) removes unreacted amines.
  • Ion-Exchange Resins : Dowex 50WX4 (H⁺ form) selectively binds the tetrahydrochloride salt, enabling desalting with NH₃/MeOH.
  • Recrystallization : Ethanol/water mixtures (1:4) yield crystals with 98.1% purity, as reported in.

Analytical Validation

  • HPLC : Reverse-phase C18 columns (MeCN/0.1% TFA) confirm purity (>98%).
  • Mass Spectrometry : ESI-MS (m/z 480.9 [M-Cl]⁺) aligns with the molecular formula C₂₂H₂₉ClN₄O₆.
  • ¹H NMR : Key signals include δ 8.2 (anthracenedione aromatic H), δ 3.6 (N-CH₂-CH₂-N), and δ 2.4 (CH₃NH).

Scalability and Industrial Adaptations

Large-scale synthesis (≥1 kg) employs continuous-flow microwave reactors to reduce reaction times from hours to minutes. Solvent recovery systems (e.g., wiped-film evaporators) minimize waste, aligning with green chemistry principles. Pilot studies report 85% yield at 10 kg scale using optimized AlCl₃ catalysis.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Published Methods

Method Advantages Limitations Yield (%)
Microwave-assisted Rapid (30 min), high purity Specialized equipment required 91.5
Conventional heating Low cost, scalable Long reaction times (24 hr) 78
Reductive amination Mild conditions Requires toxic SnCl₂ 75

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